molecular formula C2H5NO2 B1193895 Glycolamide CAS No. 598-42-5

Glycolamide

Numéro de catalogue B1193895
Numéro CAS: 598-42-5
Poids moléculaire: 75.07 g/mol
Clé InChI: TZGPACAKMCUCKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycolamide is an organic compound with the molecular formula C2H5NO2. It is one of the most important compounds in the field of organic chemistry and is widely used in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has a wide range of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

  • Interstellar Chemistry : A study by Sanz-Novo et al. (2020) investigated glycolamide in the context of interstellar chemistry. They conducted a comprehensive rotational study and searched for this compound in the Sgr B2(N) star-forming region, although it was not detected.

  • Pharmaceutical Applications : this compound esters have been examined for their potential as biolabile prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs). Research by Bundgaard and Nielsen (1988) found that this compound esters were rapidly hydrolyzed in human plasma, suggesting their usefulness in drug delivery with improved characteristics.

  • Nuclear Science and Technology : In a study by Raut et al. (2017), a this compound-functionalized ionic liquid was synthesized and evaluated for the extraction of actinide ions. This research highlights this compound's potential applications in nuclear science.

  • Chemistry and Biochemistry : Stewart (1965) explored this compound esters of N-acylamino acids and peptides, examining their potential application in peptide synthesis.

  • Spectroscopic Studies : Maris (2004) conducted a spectroscopic study on the conformational equilibrium of this compound, providing insights into its structural properties.

  • Bioconversion and Physicochemical Properties : Another study by Nielsen and Bundgaard (1988) delved into the bioconversion and physicochemical properties of this compound esters, suggesting their application in creating biolabile prodrugs.

  • Biotechnology and Metabolic Engineering : this compound has been studied in the context of metabolic engineering, as shown in a study by Yu et al. (2020) where it was used in a carbon-conserving pathway for glycolate production in Escherichia coli.

  • Glycomics and Bioinformatics : Research in glycomics, specifically the interaction of glycans with other biopolymers, has also involved this compound, as discussed by Lieth et al. (2004) and Raman et al. (2006).

Orientations Futures

The astrochemical model suggests that glycolamide may be present in the star-forming region Sgr B2 (N) at a level just below the upper limit . This indicates potential future directions for research in astrochemistry.

Analyse Biochimique

Biochemical Properties

Glycolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used in the preparation of phosphothis compound . It has been reported that this compound’s diffusion coefficient in water and its partial molal isothermal compressibility have been determined . Additionally, this compound’s osmotic and activity coefficients have been obtained . These interactions and properties make this compound a valuable compound in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit protective effects against the heat-inactivation of complement in the presence of certain carbohydrates . This indicates that this compound can modulate cellular responses to stress and enhance cell survival under adverse conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The conformational analysis of this compound has been reported, providing insights into its molecular interactions . These interactions are crucial for understanding how this compound influences biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions, but its stability and degradation can vary depending on the environment . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that this compound can have threshold effects, with low doses exhibiting beneficial effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be hydrolyzed by certain enzyme systems, leading to the production of glycolic acid

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for this compound’s interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name

2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPACAKMCUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208531
Record name Glycolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

598-42-5
Record name 2-Hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
[Compound]
Name
72W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Quantity
8.44 mL
Type
solvent
Reaction Step Four

Q & A

Q1: [] What is significant about the recent detection of glycolamide in the interstellar medium?

A1: The detection of syn-glycolamide (NH2C(O)CH2OH) in the G+0.693–0.027 molecular cloud marks the first time a glycine isomer has been found in interstellar space. This discovery suggests that complex organic molecules, including potential precursors to life, might be more widespread in the universe than previously thought.

Q2: [] Why is this compound more abundant than glycine in the interstellar medium, despite glycine being a fundamental building block of life?

A2: While surprising, the lower abundance of glycine in the interstellar medium is consistent with observations that acids are generally less abundant than other organic compounds like alcohols or amides. Additionally, specific chemical pathways in the ISM, particularly those involving radical-radical reactions on dust grains, may favor the formation of this compound over glycine.

Q3: [] What are the main metabolic pathways of polycyclic N-arylacetamides, including the formation of glycolamides, observed in rabbits?

A3: Rabbits metabolize polycyclic N-arylacetamides into two primary metabolites: corresponding glycolamides and N-hydroxy derivatives. The N-hydroxy metabolites are far more abundant than the glycolamides, representing a minor metabolic route.

Q4: [] Which polycyclic N-arylacetamides did NOT yield detectable levels of glycolamides or N-hydroxy metabolites in rabbit urine?

A4: The study found no detectable levels of N-hydroxy derivatives or glycolamides in the urine of rabbits administered with N(3-biphenylyl)acetamide, N(2-naphthyl)acetamide, or N(2-anthryl)acetamide.

Q5: [] What is the significance of the two hydrolytic sites in this compound esters of niflumic acid for drug development?

A5: The presence of two hydrolytic sites, the nicotinyl and the aliphatic site, in this compound esters of niflumic acid significantly impacts their metabolism. While hydrolysis at the aliphatic site dominates, the nicotinyl hydrolysis (2-5%) presents a challenge in designing prodrugs that release the parent drug directly.

Q6: [] What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C2H5NO2, and its molecular weight is 75.07 g/mol.

Q7: [] What spectroscopic techniques are used to characterize this compound?

A7: this compound can be characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about its functional groups, molecular structure, and purity.

Q8: [] What is the conformational preference of this compound in the gas phase?

A8: Free jet millimetre-wave spectroscopy and computational studies have shown that this compound exists in two conformational isomers in the gas phase, both with Cs symmetry. The lower energy syn conformer has the hydroxyl group oriented towards the carbonyl group, while the higher energy anti conformer has the opposite orientation.

Q9: [] How does the structure of this compound influence its ability to form strong parallel interactions in crystals?

A9: this compound, along with other molecules containing saturated acyclic four-atom groups closed with an intramolecular hydrogen bond, exhibits a strong tendency to form parallel interactions in crystals. These interactions stem from the presence of a hydrogen atom outside the ring plane, capable of forming hydrogen bonds with adjacent parallel rings. This results in a network of strong intermolecular interactions within the crystal lattice, as demonstrated by both crystallographic database analysis and quantum chemical calculations.

Q10: [] Why are this compound esters being explored as potential prodrugs for carboxylic acid drugs?

A10: this compound esters are attractive prodrug candidates for carboxylic acid drugs due to their rapid enzymatic hydrolysis in human plasma, primarily mediated by cholinesterase. This rapid bioconversion allows for efficient release of the active drug in vivo.

Q11: [] What structural features of this compound esters contribute to their rapid enzymatic hydrolysis?

A11: The key structural feature contributing to the rapid hydrolysis of this compound esters is the presence of two substituents on the amide nitrogen atom. This structural motif resembles benzoylcholine, a known substrate for cholinesterase, explaining their susceptibility to enzymatic cleavage.

Q12: [] What is the advantage of this compound esters over other prodrug approaches, such as simple alkyl esters, for drug delivery?

A12: Unlike simple alkyl esters, which are primarily hydrolyzed by non-specific esterases, this compound esters are selectively hydrolyzed by cholinesterase, a highly active enzyme in human plasma. This selectivity, coupled with their chemical stability in aqueous solutions, makes this compound esters a promising strategy for achieving controlled drug release and improving pharmacokinetic profiles.

Q13: [] Can you provide examples of drugs for which this compound esters have been investigated as prodrug moieties?

A13: this compound esters have been investigated as prodrugs for various pharmaceuticals, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen [], diclofenac [, ], naproxen [, ], mefenamic acid [], and niflumic acid [, ].
  • Other carboxylic acid drugs: aspirin [], scutellarin [], and 4-biphenylacetic acid [].

Q14: [] What are the challenges associated with using this compound esters as prodrugs?

A14: Despite their potential, this compound esters face certain challenges as prodrugs:

  • Hydrolysis at undesired sites: as seen with niflumic acid this compound esters [], hydrolysis might occur at sites other than the intended ester linkage, leading to inactive metabolites instead of the desired drug.
  • Limited oral bioavailability: While some this compound esters exhibit good topical anti-inflammatory activity [], their oral bioavailability can be limited due to pre-systemic metabolism in the gastrointestinal tract [].

Q15: [] How are researchers addressing the challenges of using this compound esters as prodrugs?

A15: To overcome the limitations of this compound esters, researchers are exploring various strategies:

  • Molecular modifications: Introducing specific substituents on the this compound moiety or the drug molecule can modulate the hydrolysis pathway and enhance stability against undesired cleavage [, ].
  • Drug delivery systems: Incorporating this compound ester prodrugs into drug delivery systems, such as emulsions [] or colon-targeted delivery systems [], can improve their oral bioavailability by protecting them from premature degradation in the GI tract.
  • Alternative applications: Given their promising topical activity, this compound esters are being explored for localized drug delivery, minimizing the challenges associated with oral administration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.